molecular formula C10H9FN2O B8810501 2-cyano-N-(4-fluoro-3-methylphenyl)acetamide

2-cyano-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No. B8810501
M. Wt: 192.19 g/mol
InChI Key: AVTHVNBWTIEDHB-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

A mixture of 4-fluoro-3-methylaniline (2.50 g, 20.0 mmol) and ethyl cyanoacetate (2.70 g, 24.0 mmol) was stirred at 180° C. for 14 hr. After the reaction, the mixture was cooled to room temperature, and the obtained solid was washed with hexane and collected by filtration to give the title compound (3.60 g, 95%) as a brownish-red solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[C:10]([CH2:12][C:13](OCC)=[O:14])#[N:11]>>[C:10]([CH2:12][C:13]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[C:3]([CH3:9])[CH:4]=1)=[O:14])#[N:11]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C
Name
Quantity
2.7 g
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at 180° C. for 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
WASH
Type
WASH
Details
the obtained solid was washed with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(#N)CC(=O)NC1=CC(=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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